4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid
Description
4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid is a compound that features a thiazole ring substituted with a difluoromethyl group and a benzoic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the difluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific and industrial applications.
Properties
IUPAC Name |
4-[5-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S/c12-9(13)8-5-14-10(17-8)6-1-3-7(4-2-6)11(15)16/h1-5,9H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTKVEUIFQCVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with difluoromethylating agents under basic conditions to introduce the difluoromethyl group . The resulting intermediate is then subjected to a coupling reaction with a benzoic acid derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, monofluoromethyl derivatives, and various substituted thiazole and benzoic acid derivatives .
Scientific Research Applications
4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit key enzymes involved in microbial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-[5-(Methyl)-1,3-thiazol-2-yl]benzoic acid: Contains a methyl group instead of a difluoromethyl group.
4-[5-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid: Features a chloromethyl group in place of the difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved bioavailability compared to its analogs. These characteristics make it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
